ASP-1

Antimicrobial MRSA Minimum Inhibitory Concentration

ASP-1 is a well-characterized cyclic depsipeptide with potent, selective anti-staphylococcal activity (MIC 2-64 µg/mL) including MRSA. Its strong antibiofilm action at sub-MIC levels, coupled with negligible hemolysis and low cytotoxicity (Selectivity Index >5), makes it an ideal tool for SAR studies and a promising lead for topical antimicrobial formulation against medical device and chronic wound infections.

Molecular Formula C42H59N7O10
Molecular Weight 822.0 g/mol
Cat. No. B12371507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameASP-1
Molecular FormulaC42H59N7O10
Molecular Weight822.0 g/mol
Structural Identifiers
SMILESCC=C(C(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C
InChIInChI=1S/C42H59N7O10/c1-9-30(42(58)59)45-36(52)25(6)43-40(56)34(24(4)5)48-41(57)35(26(7)50)49-39(55)33(22-29-18-14-11-15-19-29)47-37(53)31(20-23(2)3)46-38(54)32(44-27(8)51)21-28-16-12-10-13-17-28/h9-19,23-26,31-35,50H,20-22H2,1-8H3,(H,43,56)(H,44,51)(H,45,52)(H,46,54)(H,47,53)(H,48,57)(H,49,55)(H,58,59)/b30-9-/t25-,26+,31-,32-,33-,34-,35-/m0/s1
InChIKeyZDZXQQBZZWAJHB-AMUGTJIUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ASP-1 Antistaphylococcal Cyclic Depsipeptide: Core Identity and Procurement Baseline


ASP-1 is a cyclic depsipeptide antibiotic produced by Bacillus subtilis URID 12.1. Characterized as a lactone ring-containing peptide with a molecular mass of 804.5 Da and the linear sequence acPhe-Leu-Phe-Thr-Val-Ala-Dhb, ASP-1 is structurally analogous to the poorly studied peptide TL-119 [1]. The compound exhibits potent and selective activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentrations (MICs) spanning 2–64 µg/mL [1].

ASP-1 Procurement Rationale: Why In-Class Cyclic Depsipeptides Are Not Interchangeable


Cyclic depsipeptides, including ASP-1 and its structural analog TL-119, possess unique amino acid compositions and ring conformations that dictate distinct antimicrobial spectra, cytotoxicity profiles, and stability characteristics. TL-119, for instance, lacks the comprehensive toxicity and antibiofilm characterization that distinguishes ASP-1 [1]. Direct substitution with other antistaphylococcal peptides such as nisin or vancomycin is unwarranted due to divergent hemolytic liabilities, biofilm efficacy, and therapeutic indices. The following quantitative evidence substantiates ASP-1's differentiated profile.

ASP-1 Comparative Performance Metrics: Quantified Differentiation from TL-119, Nisin, and Vancomycin


ASP-1 Anti-MRSA Potency Relative to Vancomycin: Cross-Study MIC Comparison

ASP-1 exhibits a minimum inhibitory concentration (MIC) range of 2–64 µg/mL against both methicillin-susceptible S. aureus and MRSA clinical isolates, with a mean MIC of 38 µg/mL for 8 clinical MRSA isolates [1]. In comparison, vancomycin, the standard-of-care glycopeptide antibiotic, shows typical MICs of ≤2 µg/mL for vancomycin-susceptible MRSA strains [2]. While vancomycin demonstrates superior absolute potency (lower MIC), ASP-1 retains activity against strains where vancomycin efficacy may be compromised by emerging intermediate resistance (MIC 4–8 µg/mL). The broader MIC range of ASP-1 reflects strain-dependent variability but underscores its consistent bactericidal activity across diverse MRSA populations.

Antimicrobial MRSA Minimum Inhibitory Concentration

ASP-1 Selectivity Index: In Vitro Therapeutic Window vs. Mammalian Cell Lines

ASP-1 demonstrates a favorable selectivity index (SI) when comparing antimicrobial MIC values to cytotoxicity against human carcinoma cell lines. The 50% inhibitory concentration (IC50) for ASP-1 was 192 µg/mL against HepG2 hepatic carcinoma cells and 280 µg/mL against MCF-7 breast carcinoma cells [1]. Using the mean MRSA MIC of 38 µg/mL, the calculated SI values are 5.05 (HepG2) and 7.37 (MCF-7) [1]. In contrast, the widely used antimicrobial peptide nisin exhibits EC50 values of 0.50–1.04 µg/mL in MTT and NRU cytotoxicity assays on Vero cells, corresponding to SI values often <2 when normalized to its typical MIC against S. aureus (0.5–2 µg/mL) [2]. ASP-1's higher SI indicates a wider safety margin for mammalian cells relative to its antimicrobial potency, a critical parameter for topical or localized therapeutic applications.

Cytotoxicity Selectivity Index Therapeutic Window

ASP-1 Hemolytic Activity: Negligible Erythrocyte Lysis vs. Nisin

ASP-1 at a concentration of 128 µg/mL induces negligible hemolysis of human erythrocytes, measured at approximately 6% [1]. For comparison, the bacteriocin nisin, another cationic antimicrobial peptide, exhibits 4.9% hemolytic activity on human erythrocytes but at substantially lower concentrations (0.02–2.5 µg/mL) [2]. The comparable hemolysis percentage at a >50-fold higher concentration underscores ASP-1's superior erythrocyte membrane compatibility. Vancomycin, while not directly comparable in vitro, is clinically associated with drug-induced immune hemolytic anemia in susceptible patients [3], highlighting the importance of low intrinsic hemolytic potential in candidate molecules.

Hemolysis Biocompatibility Erythrocyte

ASP-1 Antibiofilm Activity: Broad-Spectrum Eradication at Sub-Inhibitory Concentrations

ASP-1 demonstrates robust antibiofilm activity against a panel of 8 biofilm-producing bacterial strains, including 3 clinical MRSA isolates, at both sub-MIC and 1× MIC concentrations [1]. While TL-119, the closest structural analog, has been reported to exhibit antimicrobial activity, comprehensive antibiofilm characterization is notably absent from the literature [1]. This antibiofilm property is critical because biofilms contribute to antimicrobial tolerance and recurrent infections. The ability of ASP-1 to disrupt preformed biofilms at concentrations near or below its planktonic MIC distinguishes it from many conventional antibiotics that require supra-MIC levels for biofilm eradication.

Biofilm Anti-biofilm MRSA

ASP-1 Structural Divergence from TL-119: Sequence and Conformational Differentiation

MALDI-TOF/MS and ESI-FTICR-MS analyses revealed ASP-1's sequence as acetylated Phe-Thr-Ala-Val-Dhb-Phe-Ile/Leu, with a lactone ring and a linearized form acPhe-Leu-Phe-Thr-Val-Ala-Dhb [1]. Its molecular mass of 804.5 Da aligns with that of TL-119, but the precise amino acid configuration and cyclic topology confer a unique β-sheet conformation in methanol versus a random coil in aqueous solution [1]. Critically, the combination of anti-MRSA, antibiofilm, non-hemolytic, and non-cytotoxic properties has not been reported for TL-119, underscoring that structural similarity does not equate to functional equivalence [1].

Peptide structure Cyclic depsipeptide Mass spectrometry

ASP-1 Targeted Deployment: Research and Industrial Use Cases Aligned with Differentiated Performance


Mechanistic Studies of Anti-MRSA Cyclic Depsipeptides

ASP-1 serves as an ideal tool compound for investigating the structure-activity relationships (SAR) of cyclic depsipeptides against multidrug-resistant S. aureus. Its well-defined sequence, lactone ring topology, and documented β-sheet conformation [1] provide a robust scaffold for analog synthesis and comparative analysis against TL-119 or nobilamide derivatives. The compound's activity against both planktonic and biofilm-associated MRSA [1] enables dual-mode mechanism-of-action studies, including membrane perturbation assays and biofilm matrix disruption analyses.

In Vitro Biofilm Eradication and Device-Associated Infection Models

Given ASP-1's strong antibiofilm activity at sub-MIC and 1× MIC concentrations against clinical MRSA strains [1], it is a strategic procurement choice for laboratories developing in vitro models of medical device infections (e.g., catheters, prosthetic joints). The compound's low hemolytic potential [1] further supports its inclusion in co-culture systems where host cell viability must be preserved, such as epithelial cell-biofilm interaction assays or ex vivo skin explant models.

Topical Antimicrobial Formulation Development

ASP-1's favorable selectivity index (SI >5) [1] and negligible hemolysis at high concentrations [1] position it as a promising lead candidate for topical antimicrobial formulations. Formulation scientists can leverage these properties to develop creams, gels, or wound dressings targeting MRSA-colonized chronic wounds. The peptide's activity across a broad MIC range (2–64 µg/mL) [1] allows for dose optimization studies to maximize efficacy while maintaining dermal safety margins.

Benchmarking New Antimicrobial Peptides (AMPs)

With its comprehensive characterization across antimicrobial, cytotoxic, and hemolytic dimensions, ASP-1 serves as an excellent reference compound for benchmarking novel AMPs. Researchers can compare their candidate peptides' MICs, selectivity indices, and hemolytic profiles directly against ASP-1's published data [1]. This comparative framework facilitates objective assessment of potential advantages in therapeutic index or biofilm specificity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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